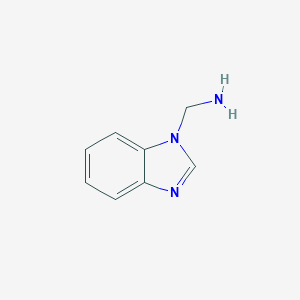
6,8-Dichloroquinazoline
Übersicht
Beschreibung
6,8-Dichloroquinazoline is a chemical compound . It has been studied for its insecticidal activity, particularly against Plutella xylostella .
Synthesis Analysis
A series of 6,8-dichloro-quinazoline derivatives bearing a sulfide group was synthesized and characterized via 1H NMR, 13C NMR, IR, and elemental analyses . The compounds were tested for their insecticidal activity against Plutella xylostella in vitro .Molecular Structure Analysis
The molecular formula of 6,8-Dichloroquinazoline is C8H4Cl2N2 . The average mass is 199.037 Da and the mono-isotopic mass is 197.975159 Da .Chemical Reactions Analysis
The synthesis of 6,8-Dichloroquinazoline involves complex reactions including multiple bond dissociation/recombination steps .Wissenschaftliche Forschungsanwendungen
Antimalarial and Antimicrobial Properties : 8-Aminoquinolines, a class including compounds structurally related to 6,8-Dichloroquinazoline, have been instrumental in the treatment of latent malaria. These compounds have shown effectiveness against various stages of the malaria parasite and have been developed over decades to improve safety and efficacy. For example, tafenoquine, an 8-aminoquinoline, was approved for the prevention of all malarias and the treatment of relapse cases (Baird, 2019).
Cancer Research : Some quinazoline derivatives have been identified as potent apoptosis inducers and anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated efficacy in human breast and other mouse xenograft cancer models, along with excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Development of Novel Anticancer Drugs : Platinum(II) complexes with quinoline ligands, including derivatives of 6,8-Dichloroquinazoline, have shown potential as anticancer drugs. These compounds exhibit selective toxicity towards carcinoma cell lines and have been studied for their interaction with DNA and cellular uptake (Živković et al., 2018).
Synthesis of Quinazoline Derivatives : Efficient methods for synthesizing quinazoline derivatives, including 6,8-Dichloroquinazoline, have been developed. These methods are crucial for producing compounds used in drug development and other applications (Lee et al., 2006).
Antibacterial and Antifungal Agents : Derivatives of 6,8-Dichloroquinazoline have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potential in combating bacterial and fungal infections (Savaliya, 2022).
Antiviral Research : Chloroquine, a quinoline derivative, has been studied for its effects on viral infections. It exhibits direct antiviral effects and has been tested in clinical trials for HIV replication. Its immunomodulatory effects could be beneficial in treating inflammatory complications of viral diseases (Savarino et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
6,8-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-1-5-3-11-4-12-8(5)7(10)2-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFUDFTSSXWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=NC=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345892 | |
| Record name | 6,8-Dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloroquinazoline | |
CAS RN |
17227-49-5 | |
| Record name | 6,8-Dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



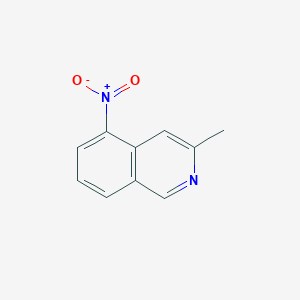
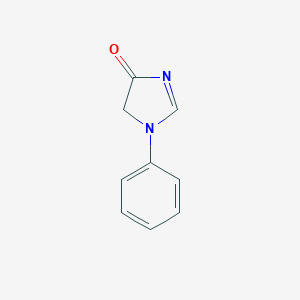
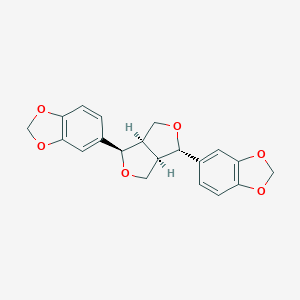


![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)
![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)


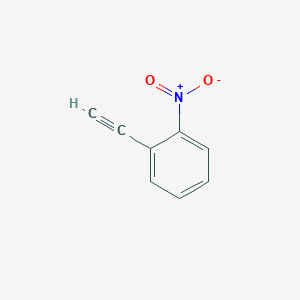
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)


